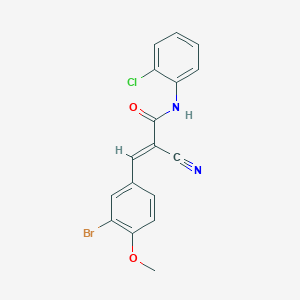

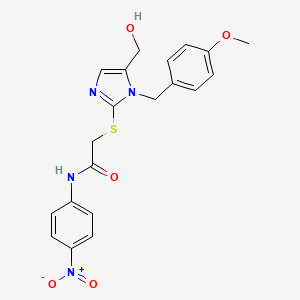

N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential therapeutic applications in the field of medicine.

Scientific Research Applications

Novel Synthetic Approaches and Chemical Characterization

Acid-Catalyzed Rearrangement for Oxalamides Synthesis : A novel synthetic pathway utilizing acid-catalyzed rearrangement offers a streamlined approach to synthesizing di- and mono-oxalamides, demonstrating the utility in creating compounds with structural similarities to N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide. This method enhances the accessibility of anthranilic acid derivatives and oxalamides, crucial for pharmaceutical and material science research (Mamedov et al., 2016).

Optically Active Binuclear Compounds : The synthesis and characterization of optically active pentacyclic binuclear diorganotin compounds derived from similar oxalamide structures reveal significant potential in material science and organometallic chemistry. Such compounds exhibit unique properties due to their complex structure and optically active components (Jiménez‐Pérez et al., 2006).

Biomedical Research and Drug Development

Neuropeptide Y Y2 Receptor Antagonism : Research on compounds structurally related to N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, like JNJ-5207787, showcases their potential as neuropeptide Y Y2 receptor antagonists. This indicates possible therapeutic applications in treating conditions influenced by this receptor, highlighting the importance of such compounds in developing new treatments (Bonaventure et al., 2004).

HIV-1 Entry Inhibitors : Oxalamide analogs have been identified as novel inhibitors of HIV-1 entry, blocking the gp120-CD4 interaction. This discovery opens avenues for the development of new antiretroviral drugs, with compounds like NBD-556 and NBD-557 showing promise in inhibiting HIV-1 infection by targeting the virus's entry mechanism into cells (Zhao et al., 2005).

Material Science and Polymer Research

- Crystallization Behavior of Poly(hydroxyalkanoate)s : The use of oxalamide compounds as nucleators to enhance the crystallization rate of poly(hydroxyalkanoate)s (PHAs) demonstrates their potential in improving the material properties of bioplastics. This research is crucial for developing more efficient and sustainable materials for various applications (Xu et al., 2017).

properties

IUPAC Name |

N-cyclopentyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-16-10-3-4-11-21(16)15-9-5-8-14(12-15)20-18(24)17(23)19-13-6-1-2-7-13/h5,8-9,12-13H,1-4,6-7,10-11H2,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGMAQASHGWAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2632970.png)

![Methyl 2-(7-methoxybenzofuran-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2632971.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2632973.png)

![5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2632978.png)

![3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid](/img/structure/B2632979.png)

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2632984.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2632988.png)